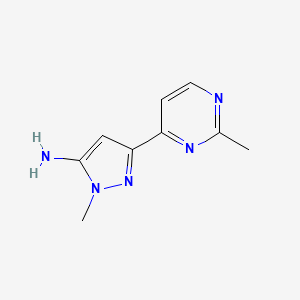
1-Methyl-3-(2-methylpyrimidin-4-yl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(2-methylpyrimidin-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features both pyrazole and pyrimidine rings
Méthodes De Préparation
The synthesis of 1-Methyl-3-(2-methylpyrimidin-4-yl)-1H-pyrazol-5-amine typically involves the reaction of 2-methyl-4-chloropyrimidine with 1-methyl-3-aminopyrazole under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-Methyl-3-(2-methylpyrimidin-4-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the 4-position, using nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include the use of polar solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methyl-3-(2-methylpyrimidin-4-yl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(2-methylpyrimidin-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-Methyl-3-(2-methylpyrimidin-4-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-Methyl-3-(2-chloropyrimidin-4-yl)-1H-pyrazol-5-amine: This compound has a chlorine atom instead of a methyl group at the 2-position of the pyrimidine ring, which can lead to different reactivity and biological activity.
1-Methyl-3-(2-methylpyridin-4-yl)-1H-pyrazol-5-amine: Here, the pyrimidine ring is replaced with a pyridine ring, which can affect the compound’s electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the combination of pyrazole and pyrimidine rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H11N5 |
|---|---|
Poids moléculaire |
189.22 g/mol |
Nom IUPAC |
2-methyl-5-(2-methylpyrimidin-4-yl)pyrazol-3-amine |
InChI |
InChI=1S/C9H11N5/c1-6-11-4-3-7(12-6)8-5-9(10)14(2)13-8/h3-5H,10H2,1-2H3 |
Clé InChI |
FAEUGPOGYSDWPT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=N1)C2=NN(C(=C2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


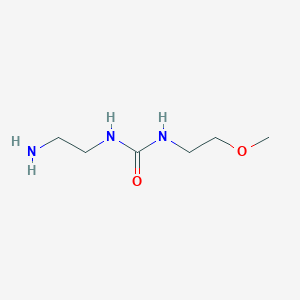
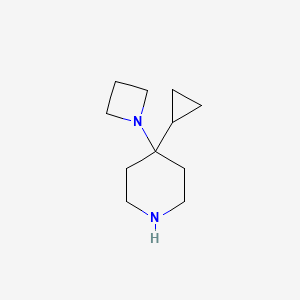
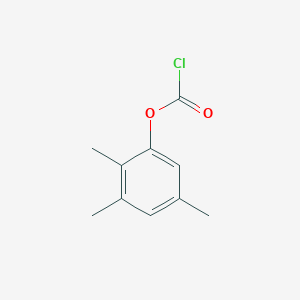
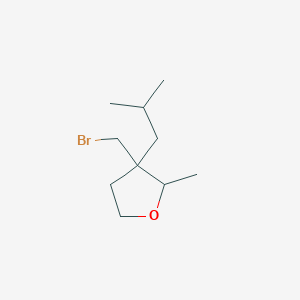

![3-(Bromomethyl)-3-cyclopropylbicyclo[3.1.0]hexane](/img/structure/B13239167.png)
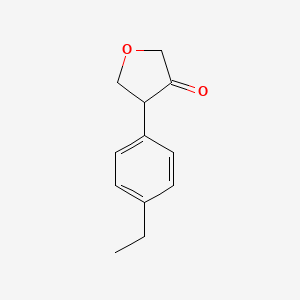
![1-{[(5-Bromo-2-methoxyphenyl)methyl]amino}propan-2-OL](/img/structure/B13239189.png)
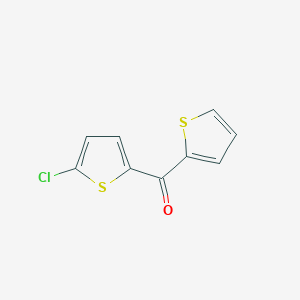
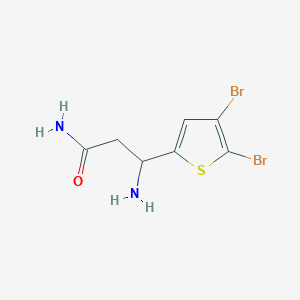
![3-Butyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13239209.png)
![3-[1-(2-Chloro-5-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13239215.png)
![3-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13239216.png)

